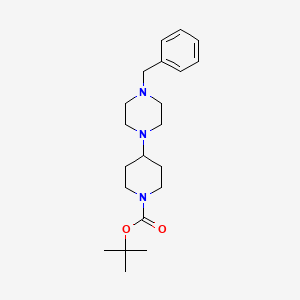![molecular formula C8H17ClF3N3O2S B2808925 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride CAS No. 2034576-79-7](/img/structure/B2808925.png)
4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions involving “4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride” would depend on the reaction conditions and the presence of other reactants.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development. The compound’s piperidine moiety can be modified to create novel pharmaceutical agents. Researchers explore its potential as a scaffold for designing drugs targeting specific diseases. For instance, the synthesis of substituted piperidines allows for the creation of diverse chemical libraries for drug screening .
Cyclin-Dependent Kinase (CDK) Inhibitors
4-Aminopiperidine derivatives have been investigated as CDK inhibitors. These compounds play a crucial role in regulating cell cycle progression and are potential targets for cancer therapy. The compound’s structure can be optimized to enhance CDK inhibition and selectivity .
Antimalarials
Researchers have explored the use of piperidine derivatives in antimalarial drug development. By modifying the piperidine scaffold, scientists aim to improve efficacy against Plasmodium parasites while minimizing toxicity to human cells. This area holds promise for combating malaria .
Agrochemicals
Trifluoromethylpyridines, which contain a piperidine ring, serve as key structural motifs in agrochemicals. These compounds contribute to the development of insecticides, herbicides, and fungicides. Their bioavailability and membrane permeability are essential factors in crop protection .
Analgesic and Anti-Inflammatory Agents
Certain 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety have demonstrated analgesic and anti-inflammatory effects. These compounds could potentially offer alternatives to existing pain management drugs .
Soluble Epoxide Hydrolase Inhibitors
The compound’s derivatives have been explored as inhibitors of soluble epoxide hydrolase (sEH). sEH inhibitors have implications in cardiovascular health, inflammation, and other physiological processes. Piperidine-based structures may contribute to the development of novel sEH inhibitors .
Safety and Hazards
The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The specific safety and hazard information for “4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride” would require further investigation.
Propiedades
IUPAC Name |
4-[methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N3O2S.ClH/c1-14(7-2-4-12-5-3-7)17(15,16)13-6-8(9,10)11;/h7,12-13H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLNGXZLCEQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

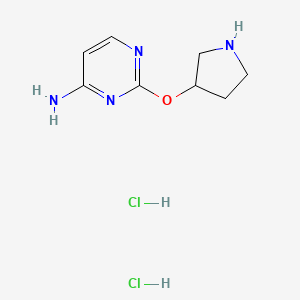
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)
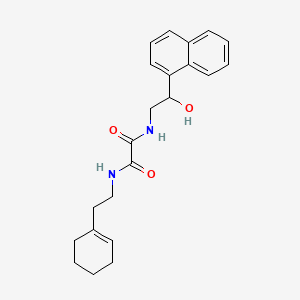
![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)
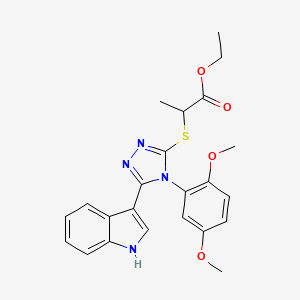


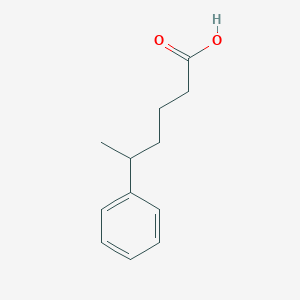
![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)
